molecular formula C13H10FN B14609860 (E)-1-(3-Fluorophenyl)-N-phenylmethanimine CAS No. 58606-65-8

(E)-1-(3-Fluorophenyl)-N-phenylmethanimine

Cat. No.: B14609860
CAS No.: 58606-65-8
M. Wt: 199.22 g/mol
InChI Key: WVZUBXIXGXRBAR-UHFFFAOYSA-N
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Description

(E)-1-(3-Fluorophenyl)-N-phenylmethanimine is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and an imine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-Fluorophenyl)-N-phenylmethanimine typically involves the condensation of 3-fluorobenzaldehyde with aniline under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-Fluorophenyl)-N-phenylmethanimine can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding nitroso compound.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-1-(3-Fluorophenyl)-N-phenylmethanimine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-1-(3-Fluorophenyl)-N-phenylmethanimine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with similar structural features.

    N’-[(E)-(3-Fluorophenyl)methylene]-2-(2-furyl)-4-quinolinecarbohydrazide: A compound with a similar imine group and fluorine substitution.

Uniqueness

(E)-1-(3-Fluorophenyl)-N-phenylmethanimine is unique due to its specific substitution pattern and the presence of both an imine group and a fluorine atom. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

58606-65-8

Molecular Formula

C13H10FN

Molecular Weight

199.22 g/mol

IUPAC Name

1-(3-fluorophenyl)-N-phenylmethanimine

InChI

InChI=1S/C13H10FN/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-10H

InChI Key

WVZUBXIXGXRBAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=CC2=CC(=CC=C2)F

Origin of Product

United States

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